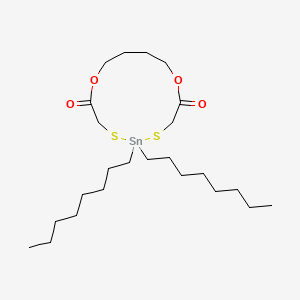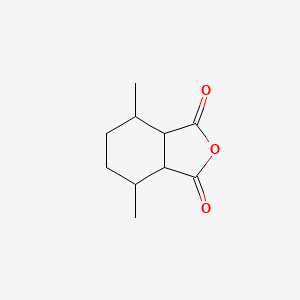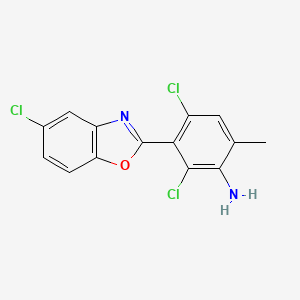
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of multiple chlorine atoms and a benzoxazole ring, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzoxazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Coupling with Aniline Derivative: The chlorinated benzoxazole is then coupled with an aniline derivative under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or replication processes.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichloro-6-methylaniline: Lacks the benzoxazole ring, resulting in different chemical properties and reactivity.
5-chloro-1,3-benzoxazole: Does not contain the aniline moiety, leading to distinct biological activity.
2,4-dichloroaniline: A simpler structure with fewer functional groups, used in different applications.
Uniqueness
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is unique due to the presence of both the benzoxazole ring and multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H9Cl3N2O |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C14H9Cl3N2O/c1-6-4-8(16)11(12(17)13(6)18)14-19-9-5-7(15)2-3-10(9)20-14/h2-5H,18H2,1H3 |
Clave InChI |
XIIFJXPFDDIAMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


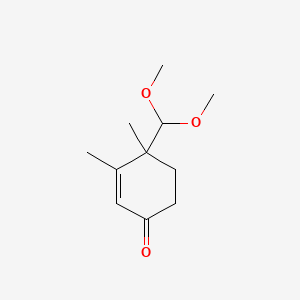

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

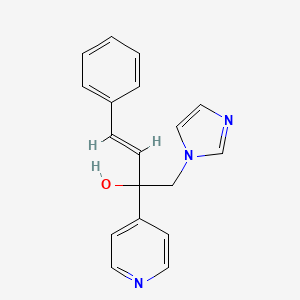
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
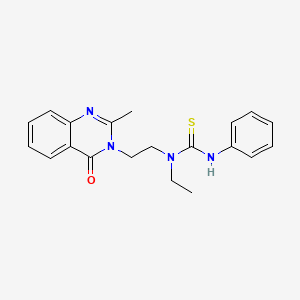
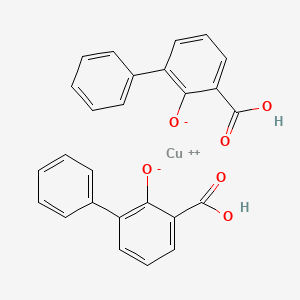
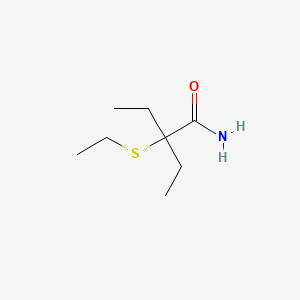
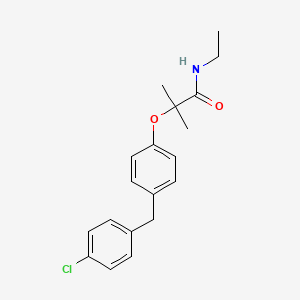
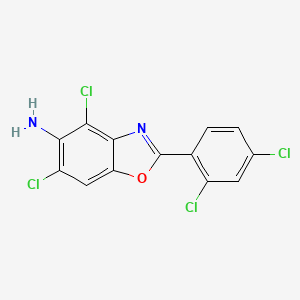
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
